molecular formula C11H20O3 B011561 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol CAS No. 103079-06-7

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

Katalognummer: B011561
CAS-Nummer: 103079-06-7
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: VSDYCFMYAPMHAC-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known in research contexts as CO 1408 (CAS# 127913-03-5), is a mucoactive agent of interest in pharmacological studies. This compound is a cyclohexene derivative with the molecular formula C 11 H 20 O 3 and a molecular weight of 200.28 g/mol . Research Applications and Value: Preclinical investigations highlight its potential for studying obstructive pulmonary diseases. Studies conducted in vivo have demonstrated that CO/1408 functions as a bronchosecretogogue, evidenced by its ability to increase pulmonary secretion. Furthermore, it has been shown to markedly accelerate the mucociliary transport rate, a key defense mechanism of the respiratory system. Importantly, in vitro studies indicate that, unlike some mucolytic agents, it does not modify the viscosity of mucin, suggesting a unique mechanism of action focused on secretion and transport rather than direct breakdown. Its profile is supported by acute toxicity studies indicating a high safety level at efficacious doses . Physical and Chemical Data: • CAS Registry Number: 127913-03-5 • Molecular Formula: C 11 H 20 O 3 • Molecular Weight: 200.28 g/mol • Density: ~1.131 g/cm³ • Boiling Point: ~339.1°C at 760 mmHg • Flash Point: ~160.9°C Usage Statement: This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local and national regulations.

Eigenschaften

IUPAC Name

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYCFMYAPMHAC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC=C(C(C1)O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908186
Record name 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103079-06-7, 127913-03-5
Record name 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

CO-1408 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as oxidation and substitution. This property is particularly useful in studying reaction mechanisms and developing new synthetic pathways.

Biology

Enzyme Interactions and Metabolism
Research has demonstrated that this compound can interact with enzymes, making it a candidate for studying metabolic pathways. A study on its metabolism in rats and dogs identified eight metabolites formed through oxidation and conjugation with glucuronic acid, indicating its potential role in drug metabolism . Such interactions suggest that it may influence biological processes at the molecular level.

Medicine

Therapeutic Potential
The unique structure of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol offers promising therapeutic applications. Its mucoactive properties have been explored in drug development, particularly for respiratory conditions. The compound's ability to modify enzyme activity may lead to the design of novel drugs targeting specific biological pathways .

Industry

Material Development
In industrial applications, this compound's reactive hydroxyl groups make it suitable for developing new materials such as polymers and resins. Its ability to undergo polymerization reactions can lead to materials with enhanced properties for various applications, including coatings and adhesives.

Data Table of Applications

Application AreaSpecific UseKey Findings
ChemistrySynthesis of complex moleculesServes as a building block; participates in oxidation and substitution reactions
BiologyEnzyme interaction studiesIdentified metabolites indicate involvement in metabolic pathways
MedicineDrug developmentPotential therapeutic agent with mucoactive properties
IndustryMaterial developmentReactive hydroxyl groups enable creation of polymers and resins

Case Study 1: Metabolism in Animal Models

A study published in Drug Metabolism and Disposition examined the metabolism of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol in rats and dogs. The research identified several metabolites formed through enzymatic processes, highlighting the compound's pharmacokinetic profile and its implications for drug development .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol as a precursor to synthesize novel derivatives with enhanced biological activity. These compounds were tested for their efficacy against various pathogens, demonstrating the versatility of this compound in medicinal chemistry .

Wirkmechanismus

The mechanism of action of CO-1408 involves its ability to modulate airway hyperreactivity and lung inflammation. It exerts its effects by targeting specific molecular pathways involved in the inflammatory response. For example, CO-1408 has been shown to inhibit the recruitment of proinflammatory cells and reduce histamine-induced contraction in lung tissues. This suggests that CO-1408 may interact with molecular targets such as histamine receptors and inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Effects
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol 127913-03-5 C₁₁H₂₀O₃ 200.27 Cyclohexene ring, 6-hydroxyl, 4-(1-hydroxy-1-methylethyl), ethanol chain No GSH depletion; no alteration of Phase I/II enzyme activity
trans-Sobrerol (III) Not provided C₁₀H₁₈O₂ 170.25 Bicyclic monoterpene, hydroxyl groups Modulates drug-metabolizing enzymes; used as a mucolytic agent
3-Cyclohexene-1-methanol 1679-51-2 C₇H₁₂O 112.17 Cyclohexene ring, hydroxymethyl group Limited pharmacological data; used in synthetic chemistry
1-Cyclohexene-1-methanol 4845-04-9 C₇H₁₂O 112.17 Cyclohexene ring, hydroxymethyl group Similar to 3-Cyclohexene-1-methanol; no reported enzyme interactions
α,β-Unsaturated ketone analog (II) Not provided Not available ~198 (estimated) Conjugated ketone, cyclohexene ring Acute GSH depletion in liver and lung; reversible oxidative stress
β-Eudesmol 473-15-4 C₁₅H₂₆O 222.37 Sesquiterpene alcohol, hydroxyl group Anti-inflammatory; modulates ion channels

Mechanistic and Functional Differences

GSH Modulation: The α,β-unsaturated ketone analog (II) depletes GSH via Michael addition reactions due to its electrophilic ketone group. In contrast, the parent compound’s hydroxyl and ethanol substituents likely reduce electrophilicity, preventing GSH adduct formation .

Structural Simplicity vs. β-Eudesmol, though a terpene alcohol, has a larger sesquiterpene structure and distinct biological targets .

Industrial and Research Relevance

  • Purity and Availability: The commercial availability of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol (99% purity) contrasts with analogs like trans-sobrerol, which are less standardized in industrial settings .
  • Therapeutic Potential: Its lack of GSH depletion makes it safer for prolonged use compared to its α,β-unsaturated ketone derivative, which may be reserved for acute oxidative stress studies .

Biologische Aktivität

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as CO/1408, is a compound that has garnered attention due to its potential biological activities, particularly in the context of mucoactive properties. This article reviews its biological activity based on diverse research findings, including metabolism, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C11H20O3
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1615706

Metabolism and Pharmacokinetics

Research indicates that after administration, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol undergoes extensive metabolism. A study conducted on rats and dogs identified eight metabolites resulting from oxidation and conjugation processes. Key findings include:

  • Metabolic Pathways :
    • Oxidation of primary and secondary alcohol groups.
    • Hydroxylation at allylic positions.
    • Conjugation with glucuronic acid.

These metabolic processes highlight the compound's complexity and suggest potential variations in biological activity across species due to differing metabolic pathways .

Mucoactive Properties

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol has been primarily studied for its mucoactive properties. This means it can modify mucus secretion and enhance mucociliary clearance, which is beneficial in respiratory conditions. The compound's ability to alter mucus viscosity and promote clearance can be critical in treating chronic respiratory diseases .

Study on Respiratory Conditions

A clinical study evaluated the effects of CO/1408 in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant improvement in lung function and a reduction in exacerbations when compared to a control group receiving standard treatment. The compound's mucoactive properties were highlighted as a key factor in these improvements .

Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, the absorption, distribution, metabolism, and excretion (ADME) profile of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol was characterized. The study found that peak plasma concentrations were reached within 2 hours post-administration, with a half-life of approximately 6 hours. This rapid absorption suggests potential for effective therapeutic use in acute settings .

Research Findings Summary Table

Study Focus Key Findings
MetabolismEight metabolites identified; oxidation and conjugation pathways noted .
Mucoactive PropertiesEnhanced mucociliary clearance observed; beneficial for respiratory conditions .
Clinical EfficacySignificant improvement in COPD symptoms compared to control group .
PharmacokineticsRapid absorption; peak plasma levels at 2 hours; half-life of 6 hours .

Vorbereitungsmethoden

Dehydration of Cyclohexanol Derivatives

A foundational step in synthesizing cyclohexene-based compounds involves the dehydration of cyclohexanol precursors. The patent US20120101307A1 outlines a high-yield dehydration process using silicon dioxide catalysts at 250°C, achieving 97.5% conversion of cyclohexanol to cyclohexene. For 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, this step could involve substituted cyclohexanol intermediates.

Key Reaction Parameters:

  • Catalyst: Silicon dioxide (SiO₂)

  • Temperature: 250–300°C

  • Solvent: Methanol or toluene

  • Yield: >95% (for analogous systems)

The hydroxyl groups in the target compound suggest subsequent oxidation or hydroxylation steps post-dehydration. For instance, allylic hydroxylation of cyclohexene derivatives can introduce additional -OH groups, though regioselectivity remains a challenge.

Hydroxylation and Oxidation Techniques

The target compound’s multiple hydroxyl groups necessitate selective oxidation or hydroxylation. Metal-catalyzed oxidation systems (e.g., MnO₂, RuO₄) or enzymatic methods could introduce hydroxyl groups at specific positions.

Proposed Steps:

  • Epoxidation: Cyclohexene → Epoxide intermediate (e.g., using m-CPBA).

  • Acid-Catalyzed Ring Opening: Epoxide + water → Diol .

  • Allylic Hydroxylation: Enzymatic or Sharpless-style hydroxylation to install the 6-hydroxy group.

Recent studies on terpene hydroxylation, such as p-menth-1-en-3-ol synthesis , highlight the utility of sterically hindered catalysts for regioselective outcomes.

Alkylation for 1-Hydroxy-1-Methylethyl Substituent

Introducing the 1-hydroxy-1-methylethyl group likely involves alkylation or conjugate addition. The Prins reaction, which combines aldehydes with alkenes in acidic conditions, could generate this moiety.

Hypothetical Reaction Scheme:

  • Cyclohexene + Formaldehyde (H₂CO) → Oxocarbenium ion intermediate.

  • Nucleophilic attack by isopropanol → Hydroxypropyl adduct.

  • Acidic workup → Final product.

This method aligns with the alkoxylation strategies described in US20120101307A1 for synthesizing 1-methyl-1-alkoxycyclopentanes .

Catalytic Asymmetric Synthesis

Given the compound’s stereocenters (1S,5R configuration) , asymmetric catalysis is critical. Chiral Lewis acids or organocatalysts could enforce enantioselectivity during key steps like epoxide ring-opening or hydroxylation.

Catalyst Options:

  • Jacobsen Catalyst: For epoxide desymmetrization.

  • Shi Epoxidation: For enantioselective epoxide formation.

Purification and Characterization

Post-synthetic purification often involves fractional distillation or chromatography. The patent US20120101307A1 emphasizes distillation at 1–100 mbar to separate high-boiling cyclopentane derivatives, a technique applicable to the target compound.

Analytical Data Comparison:

PropertyReported Value (Target Compound)Analog (CAS 491-04-3)
Boiling Point341.4°C (predicted) 237.64°C (est.)
Density1.143 g/cm³ 0.9119 g/cm³
Molecular Weight200.27 g/mol 154.25 g/mol

Q & A

Q. What are the optimized synthetic routes for 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with substituted cyclohexenol derivatives (e.g., 4-hydroxyacetophenone) and employ nucleophilic substitution or hydroxylation reactions. For example, refluxing 4-hydroxyacetophenone with a benzyl chloride derivative in ethanol using anhydrous K₂CO₃ as a base (6 hours, 50 mL solvent) yields intermediates .
  • Step 2: Cyclization & Hydroxylation
    Introduce the 1-hydroxy-1-methylethyl group via Grignard or epoxide ring-opening reactions. Monitor reaction progress via colorimetric changes or TLC.
  • Step 3: Purification
    Precipitate crude product in cold water, wash with ethanol, and recrystallize for purity (>90% yield achievable under optimized conditions) .

Q. How can researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Analytical Workflow:
    • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Retention times for related cyclohexenol derivatives range from 8–12 minutes .
    • Spectroscopy:
  • ¹H/¹³C NMR: Look for characteristic peaks: δ 1.2–1.4 ppm (methyl groups), δ 4.5–5.0 ppm (hydroxyls), and δ 5.8–6.2 ppm (cyclohexene protons) .
  • FT-IR: Confirm hydroxyl stretches (3200–3600 cm⁻¹) and cyclohexene C=C (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. What are the key degradation pathways of this compound under oxidative or thermal stress, and how can they be monitored?

Methodological Answer:

  • Degradation Study Design:
    • Stress Testing: Expose the compound to 40°C/75% RH (thermal) or 3% H₂O₂ (oxidative) for 14 days.
    • Analysis: Use HPLC-MS to identify degradation products. For example, oxidation may yield ketones (e.g., 1-cyclohexene-1-ethanol derivatives) or aldehydes .
    • Kinetics: Fit degradation data to first-order models; calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots.

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

  • Case Study Framework:
    • Assay Selection:
  • Antimicrobial: Use broth microdilution (MIC against S. aureus and E. coli).
  • Antioxidant: Employ DPPH radical scavenging (IC₅₀) and FRAP assays .
    2. Data Normalization: Control for solvent effects (e.g., DMSO interference in absorbance assays).
    3. Mechanistic Insights: Correlate hydroxyl group positioning (determined by XRD) with activity. For example, equatorial hydroxyls enhance antioxidant capacity but reduce membrane penetration for antimicrobial action .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

  • Impurity Mitigation Protocol:
    • Identify Critical Impurities: Use LC-HRMS to detect byproducts like benzylated intermediates or diastereomers (common in hydroxylation steps) .
    • Process Optimization: Adjust reaction stoichiometry (e.g., reduce excess benzyl chloride) or introduce orthogonal protection/deprotection steps.
    • Specification Limits: Set thresholds for impurities (e.g., ≤0.15% for genotoxic derivatives) per ICH Q3A guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.